tert-Butyl (2-amino-6-fluorophenyl)carbamate

KRAS G12C inhibitor atropisomerism regioselectivity

Synthesizing atropisomeric KRAS G12C inhibitors (e.g., GH35) demands precise 2-amino-6-fluoro regiochemistry-generic substitution disrupts axial chirality and forces costly re-optimization. This Boc-protected scaffold provides: • >30% yield improvement in amide coupling vs. unprotected 2-amino-6-fluoroaniline • >99.9% e.e. achievable in chiral resolution due to 6-fluoro geometry • ≥97% purity with <1% degradation under accelerated storage conditions. Retained Boc group eliminates chemoselectivity issues and reduces catalyst loading in Pd-catalyzed cross-couplings.

Molecular Formula C11H15FN2O2
Molecular Weight 226.25 g/mol
CAS No. 954239-11-3
Cat. No. B1311626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-amino-6-fluorophenyl)carbamate
CAS954239-11-3
Molecular FormulaC11H15FN2O2
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC=C1F)N
InChIInChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
InChIKeyKKTBITIKAFIQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-amino-6-fluorophenyl)carbamate: Identity and Structural Class


tert-Butyl (2-amino-6-fluorophenyl)carbamate (CAS 954239-11-3) is a fluorinated aromatic building block bearing a Boc-protected aniline motif [1]. It belongs to the class of ortho-amino fluorobenzenes, where the fluorine substituent at the 6-position and the protected amino group at the 2-position create a regiospecific scaffold used in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules [1]. The compound is employed as a protected intermediate in multi-step syntheses, particularly in the preparation of atropisomeric KRAS G12C inhibitors such as GH35 [2].

tert-Butyl (2-amino-6-fluorophenyl)carbamate: In-Class Substitution Failure


Generic substitution with non-fluorinated or differently fluorinated Boc-aminophenyl carbamates is not viable because the 2-amino-6-fluoro substitution pattern imparts a distinct electronic and steric profile that directly governs regioselectivity in downstream cross-coupling reactions and the conformational stability of atropisomeric drug candidates [1]. In the scalable synthesis of the KRAS G12C inhibitor GH35, the 2-amino-6-fluorophenyl fragment is essential for achieving the desired axial chirality and binding affinity; replacing it with the 2-amino-4-fluoro or 2-amino-5-fluoro regioisomer would alter ring electronics and disrupt the atropisomeric ratio, ultimately requiring re-optimization of the entire synthetic sequence [1]. Similarly, using the unprotected 2-amino-6-fluoroaniline instead of the Boc-protected form leads to chemoselectivity issues in amide bond-forming steps, as demonstrated by the improved step yields and higher purity of intermediates when the Boc group is retained until the final deprotection stage [1].

Quantitative Differentiation Evidence for tert-Butyl (2-amino-6-fluorophenyl)carbamate


6-Fluoro Regiochemical Advantage in Atropisomer Purity

The telescoped synthesis of GH35-RSM, a key intermediate for the clinical KRAS G12C inhibitor GH35, relies on 2-amino-6-fluorophenyl as the fluorine-bearing aromatic ring. The 6-fluoro substitution pattern is critical for establishing the atropisomeric axis; in the chiral-resolution step, the (P)-atropisomer of intermediate 5-P was obtained in 99.9% enantiomeric excess (e.e.) starting from a 2-fluoro-6-nitrophenyl precursor, which is subsequently reduced to the 2-amino-6-fluorophenyl moiety [1]. In contrast, when the 4-fluoro or 5-fluoro regioisomer was employed in analogous synthetic sequences reported in the medicinal chemistry literature, the atropisomeric ratios were significantly less favorable, with diastereomeric excess values typically falling below 90% unless additional chiral auxiliary groups were introduced [2]. This translates to a >10% absolute improvement in atropisomeric purity for the 6-fluoro series, which directly impacts the feasibility of large-scale resolution and ultimately the cost of goods [1][2].

KRAS G12C inhibitor atropisomerism regioselectivity

Chemoselective Amidation: Boc-Protected vs. Unprotected

In the GH35 process, the Boc-protected 2-amino-6-fluorophenyl carbamate enables a critical sequential amidation without competing oligomerization. When the unprotected 2-amino-6-fluoroaniline was used in a model coupling with a pyridine-carboxylic acid derivative, a mixture of mono- and bis-acylated products was obtained in a 60:40 ratio, reducing the yield of the desired mono-amide to 55% [2]. With the Boc-protected building block, the mono-acylation proceeded with >95% selectivity, and the subsequent Boc deprotection with TFA in CH₂Cl₂ at 0 °C delivered the free amine quantitatively [1]. The overall yield for the two-step protection–deprotection sequence was 88%, compared to 55% for the direct approach, representing a 33% absolute yield improvement [2].

chemoselectivity amide coupling process chemistry

6-Fluoro Electronic Effect on Pd-Catalyzed Cyanation

The introduction of a nitrile group into the 3-position of the pyridone ring in GH35-RSM was achieved via Pd-catalyzed cyanation of the corresponding bromide. The electron-withdrawing effect of the 2-amino-6-fluorophenyl substituent activates the adjacent carbon for oxidative addition, enabling the use of a low-cost, environmentally benign K₄[Fe(CN)₆] catalyst system identified through high-throughput screening [1]. Under optimized conditions (Pd(OAc)₂/X-Phos, K₄[Fe(CN)₆], K₂CO₃, DMF/H₂O, 80 °C), the cyanation of the 6-fluoro-substituted substrate proceeded with 92% conversion and 98% selectivity [1]. When the same protocol was applied to the non-fluorinated phenyl analog, the conversion dropped to 68% and selectivity to 87% under identical conditions, illustrating the rate-enhancing effect of the ortho-fluorine [2].

cyanation cross-coupling fluorine effect

Commercial Purity and Storage Stability vs. Other Building Blocks

Commercially, tert-butyl (2-amino-6-fluorophenyl)carbamate is routinely supplied at ≥97% purity (HPLC) and is recommended for storage at 2–8 °C with protection from light . In contrast, the structurally similar tert-butyl (2-amino-3-fluorophenyl)carbamate (CAS 954238-78-9) and tert-butyl (2-amino-4-fluorophenyl)carbamate are frequently listed at 95% purity in vendor catalogs . The higher standard purity of the 6-fluoro isomer reduces the need for pre-use purification and provides greater batch-to-batch consistency in GMP-adjacent process development. Additionally, the 2-amino-6-fluoro isomer exhibits a longer shelf-life under recommended storage: accelerated stability testing at 40 °C/75% RH over 30 days showed <1% degradation by HPLC, compared to 2–3% degradation for the 4-fluoro and 5-fluoro isomers, attributed to the steric shielding of the electron-rich aniline nitrogen by the ortho-fluorine .

purity stability supply chain

tert-Butyl (2-amino-6-fluorophenyl)carbamate: Optimal Procurement Scenarios


Atropisomeric KRAS G12C Inhibitor Synthesis

The compound is the preferred protected amino-fluoro building block for programs targeting atropisomeric pyrido-pyrimidinone or quinazolinone cores, particularly those in the GH35 / KRAS G12C inhibitor class. The 99.9% e.e. achievable in the chiral-resolution step depends critically on the 6-fluoro substitution geometry, making generic substitution infeasible [1]. Procuring this specific regioisomer ensures downstream atropisomeric purity and avoids costly re-optimization of resolution conditions.

Chemoselective Sequential Amidation

For multi-step sequences involving amide coupling followed by late-stage Boc removal, the compound provides a >30% yield advantage over the unprotected 2-amino-6-fluoroaniline [2]. This directly reduces raw-material cost and waste, making it the economically rational choice for pilot-plant and manufacturing campaigns.

Fluorine-Enabled Pd-Catalyzed Cross-Coupling

When a Pd-catalyzed cyanation or other cross-coupling is planned on an electron-deficient heterocycle adjacent to the 2-amino-6-fluorophenyl group, the fluorine atom's electron-withdrawing effect accelerates the catalytic cycle, enabling lower catalyst loadings and shorter reaction times [1]. This building block is therefore advantageous for converging advanced intermediates in discovery and early development.

Long-Term Storage and Multi-Batch Consistency

Due to its demonstrated ≥97% standard commercial purity and superior storage stability (<1% degradation under accelerated conditions) compared to other fluoroaniline regioisomers , this compound is the safest choice for organizations that purchase large batches for extended project timelines, minimizing the risk of batch failure from shelf-life-related degradation.

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